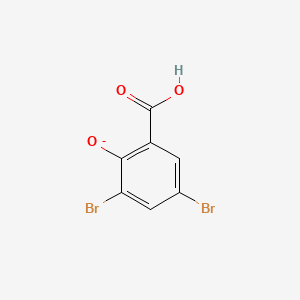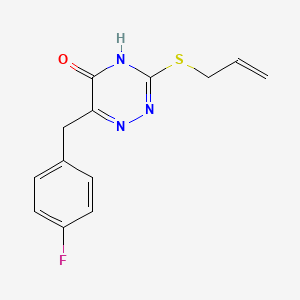![molecular formula C15H13NO3 B13376096 2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13376096.png)
2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. These compounds are known for their diverse biological activities and are found in various natural alkaloids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, can be achieved through several methods. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly . For example, the use of iodine-catalyzed successive cyclization reactions has been reported for the synthesis of isoquinoline derivatives .
化学反应分析
Types of Reactions: 2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density at different positions of the isoquinoline ring .
Common Reagents and Conditions: Common reagents used in the reactions of isoquinoline derivatives include sulfuric acid, acrolein, and aniline . The reaction conditions often involve acidic media or heating to facilitate cyclization and oxidation processes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Skraup synthesis of quinoline derivatives involves the formation of β-anilinopropaldehyde, which cyclizes and dehydrates to form dihydroquinoline .
科学研究应用
2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are known for their pharmacological activities, including analgesic, antimalarial, and anticancer properties . In industry, these compounds are used in the production of dyes, pigments, and other materials .
作用机制
The mechanism of action of 2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets and pathways in the body. Isoquinoline derivatives can act on various enzymes and receptors, influencing biological processes such as neurotransmission and cell signaling . The specific pathways involved depend on the structure and functional groups of the compound.
相似化合物的比较
Similar Compounds: Similar compounds to 2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include other isoquinoline derivatives such as 1,2,3,4-tetrahydroisoquinoline and 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline .
Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which includes a hydroxy group and a methylethyl substituent. These functional groups can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and industrial applications .
属性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
2-(1-hydroxypropan-2-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H13NO3/c1-9(8-17)16-14(18)11-6-2-4-10-5-3-7-12(13(10)11)15(16)19/h2-7,9,17H,8H2,1H3 |
InChI 键 |
DSAMQLWYMJNRGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B13376013.png)
![2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376019.png)
![N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B13376023.png)
![6-(2,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376026.png)
![N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B13376030.png)
![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)

![6-methyl-N'-[1-(4-methylphenyl)ethylidene]nicotinohydrazide](/img/structure/B13376056.png)
![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)


![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13376072.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13376077.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B13376080.png)
